Nephroarctin

Description

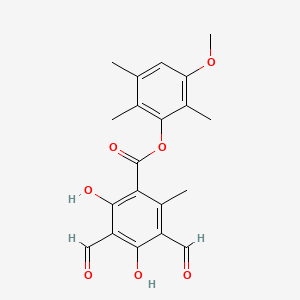

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20O7 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(3-methoxy-2,5,6-trimethylphenyl) 3,5-diformyl-2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C20H20O7/c1-9-6-15(26-5)12(4)19(10(9)2)27-20(25)16-11(3)13(7-21)17(23)14(8-22)18(16)24/h6-8,23-24H,1-5H3 |

InChI Key |

COJRBNIKTUZKMH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)OC(=O)C2=C(C(=C(C(=C2C)C=O)O)C=O)O)C)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1C)OC(=O)C2=C(C(=C(C(=C2C)C=O)O)C=O)O)C)OC |

Origin of Product |

United States |

Natural Occurrence and Ecological Chemistry of Nephroarctin

Nephroarctin is predominantly found in two foliose lichen species: Nephroma arcticum and Nephroma occultum wikipedia.org. In N. occultum, it coexists with other lichen compounds such as phenarctin, usnic acid, and zeorin (B1682420) wikipedia.org. Analysis via thin-layer chromatography reveals that both species exhibit identical this compound patterns, producing characteristic spots that fluoresce under ultraviolet light and react distinctively with common chemical reagents wikipedia.org.

The distribution of this compound within individual lichen thalli is uneven. Concentrations are notably higher, approximately 90%, in the apical thallus tips compared to the basal zones wikipedia.org. This spatial variation is linked to the type of photobiont present; regions containing green algal photobionts exhibit significantly higher this compound concentrations (5.6 ± 0.7 mg/g) than those with cyanobacteria (2.3 ± 0.4 mg/g) wikipedia.org. This pattern suggests a role in defending the photobiont-rich areas.

Enzymatic Mechanisms of Secondary Metabolite Biogenesis in Lichens

The biosynthesis of lichen secondary metabolites, including depsides like nephroarctin, is a complex process involving unique enzymatic pathways researchgate.net. While specific details on the enzymatic mechanisms for this compound biosynthesis are still an area of active research, it is understood that these compounds are derived from the fungal partner of the lichen symbiosis researchgate.net. Depsides are formed through ester linkages between phenolic acid derivatives, and their synthesis often involves polyketide pathways researchgate.netscribd.com. Recent studies are beginning to elucidate the molecular mechanisms and unique enzymatic chemistry involved in the production of depsides, depsidones, and diphenyl ethers in fungi and lichens researchgate.net.

Chemical Synthesis and Derivatization Studies

Total Synthesis of Nephroarctin

Pioneering Synthetic Methodologies (e.g., 1976 Total Synthesis)

The first total synthesis of this compound was reported in 1976 by Hamilton and Sargent wikipedia.orgrsc.orgrsc.org. This pioneering work was motivated by the intriguing structural complexity of this compound and its congener, Phenarctin, which at the time was the only known fully substituted depside wikipedia.org. The successful synthesis provided a crucial confirmation of the proposed structure and established methodologies for constructing such complex lichen compounds. Further research has also contributed to understanding the synthetic pathways and related depside structures anu.edu.au.

Key Reaction Steps and Intermediate Compounds in Depside Synthesis

The synthesis of this compound, as a depside, involves the esterification linkage between two phenolic acid units. The key step in the 1976 total synthesis involved the condensation reaction between two primary components:

A-component: 3-methoxy-2,5,6-trimethylphenol (B1634345) wikipedia.org.

S-component: 3,5-diformyl-2,4-dihydroxy-6-methylbenzoic acid wikipedia.org.

This condensation was typically carried out in the presence of trifluoroacetic anhydride (B1165640) wikipedia.org. The S-component itself was prepared through a sequence involving the Gattermann formylation of methyl haematommate, followed by treatment with boron tribromide wikipedia.org. These synthetic routes highlight the challenges in assembling the highly substituted aromatic rings characteristic of depsides like this compound. The general formation of depsides involves the esterification of a phenolic hydroxyl group of one unit with the carboxylic acid group of another wikipedia.org.

Table 1: Key Components in this compound Total Synthesis

| Component | Chemical Name | Role in Synthesis |

| A-component | 3-methoxy-2,5,6-trimethylphenol | Ester precursor |

| S-component | 3,5-diformyl-2,4-dihydroxy-6-methylbenzoic acid | Ester precursor |

| Condensing Agent | Trifluoroacetic anhydride | Facilitates esterification |

| S-component Prep. | Methyl haematommate, Gattermann formylation, Boron tribromide | Precursor synthesis |

Synthesis of this compound Derivatives and Analogs

Strategies for Structural Modification and Functionalization

Research has focused on preparing various derivatives of this compound to aid in structural elucidation and to explore chemical modifications. These modifications often involve functionalizing the existing hydroxyl and aldehyde groups, or introducing new substituents. Strategies employed include acetylation and halogenation.

Acetylation: The preparation of a hexa-acetate derivative of this compound has been reported, typically achieved through acetylation reactions. This derivative appears as colourless crystals with a melting point of 178–179 °C wikipedia.org.

Bromination: Monobromothis compound has been synthesized through bromination. This derivative forms colourless prisms with a melting point of 186–187 °C. Crucially, the crystal structure of Monobromothis compound was instrumental in confirming the complete structure of this compound, providing definitive evidence for its stereochemistry and connectivity wikipedia.org.

Other Derivatives: Other reported derivatives include Hypothis compound (melting point 165–170 °C) and 2'-O-Methylthis compound (melting point 166 °C) wikipedia.org.

These modifications demonstrate strategies for protecting reactive functional groups or introducing specific labels for analytical purposes, contributing to a deeper understanding of this compound's chemical behavior and structure wikipedia.org.

Table 2: this compound Derivatives and Their Properties

| Derivative Name | Molecular Formula | Preparation Method | Melting Point (°C) | Notes |

| This compound | C₂₀H₂₀O₇ | Isolation | 192–201 | Colourless crystalline substance. |

| Hexa-acetate derivative | C₃₂H₃₂O₁₃ | Acetylation | 178–179 | Colourless crystals. |

| Monobromothis compound | C₂₀H₁₉BrO₇ | Bromination | 186–187 | Colourless prisms; Crystal structure confirmed this compound's structure. |

| Hypothis compound | C₂₀H₂₂O₆ | - | 165–170 | - |

| 2'-O-Methylthis compound | - | - | 166 | - |

| 1'-Chlorothis compound | C₂₀H₁₉ClO₇ | - | 181 | - |

Preparation of Related Depsides (e.g., Phenarctin, 1'-Chlorothis compound)

In addition to this compound itself, related depsides have also been synthesized and studied. Phenarctin, a structurally similar compound found alongside this compound in Nephroma arcticum, was synthesized concurrently in the 1976 study wikipedia.orgrsc.orgrsc.org. The synthesis of Phenarctin involves similar depside formation strategies.

1'-Chlorothis compound is another notable derivative, with a reported melting point of 181 °C wikipedia.org. Its preparation falls under the broader category of synthesizing analogs and derivatives of this compound. Research into lichen metabolites often involves synthesizing related compounds to understand biosynthetic pathways and structure-activity relationships, with compounds like Pseudocyphellarin A and B also being synthesized as examples of fully substituted depsides researchgate.netanbg.gov.au. General strategies for modifying depsides, such as hydroxide-mediated SNAr rearrangement, have also been explored for creating novel depside derivatives researchgate.net.

List of Compounds Mentioned:

this compound

Phenarctin

Hexa-acetate derivative of this compound

Monobromothis compound

Hypothis compound

2'-O-Methylthis compound

1'-Chlorothis compound

3-methoxy-2,5,6-trimethylphenol

3,5-diformyl-2,4-dihydroxy-6-methylbenzoic acid

Methyl haematommate

Pseudocyphellarin A

Pseudocyphellarin B

Usnic acid

Atranorin

Barbatic acid

Diffractaic acid

Lecanoric acid

Planaic acid methyl ester

Sphaerophorin

4-O-demethylsphaerophorin

Isohyperlatolic acid

Isopseudocyphellarin A

2'-O-Methylisopseudocyphellarin A

2'-O-Methylphenarctin

2'-O-Methylpseudocyphellarin A

Advanced Structural Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for deciphering the connectivity and arrangement of atoms within a molecule. For Nephroarctin, these techniques have been pivotal in confirming its unique depside structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation, providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) ox.ac.uk, univr.it. While specific detailed ¹H and ¹³C NMR spectral data for this compound are not extensively detailed in the readily available literature, NMR spectroscopy, in general, is indispensable for identifying the characteristic signals of aromatic protons, carbonyl groups, and methyl substituents present in depside structures like this compound anu.edu.au, britishlichensociety.org.uk. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing through-bond connectivity, thereby mapping out the complete molecular skeleton ox.ac.uk, libretexts.org. These methods are vital for confirming the ester linkage and the positions of various functional groups and substituents on the aromatic rings of this compound.

Mass Spectrometry (MS) provides critical information regarding a compound's molecular weight and fragmentation patterns, which are invaluable for structural identification instruct-eric.org, umass.edu, embopress.org. For this compound, MS analysis has been employed to determine its molecular formula and to gain insights into its substructure through fragmentation. For instance, LC-MS data has identified a precursor ion [M-H]- at m/z 371.115, along with characteristic fragment ions such as m/z 205.014175 and m/z 165.091797 nih.gov. GC-MS analysis has also been utilized in its characterization nih.gov. These fragmentation patterns serve as a molecular fingerprint, aiding in the confirmation of the proposed structure and the identification of this compound in complex natural product mixtures.

X-ray crystallography stands as the gold standard for achieving definitive atomic-level structural determination of crystalline compounds wikipedia.org, nih.gov, azolifesciences.com. While direct crystallographic data for this compound itself is not widely published, the structure of a derivative, monobromothis compound, was determined via X-ray crystallography wikipedia.org. This analysis was instrumental in confirming the complete structural elucidation of this compound. The monobromothis compound derivative crystallized in the monoclinic space group P2₁/c, with unit cell parameters reported as a = 15.25 Å, b = 14.73 Å, c = 18.18 Å, and β = 104° 15' wikipedia.org. This crystallographic data provided unambiguous confirmation of the stereochemistry and connectivity of the molecule.

Mass Spectrometry (MS) in Structural Analysis

Chromatographic and Other Advanced Analytical Techniques for Research Purity and Quantification

Chromatographic techniques are essential for separating, identifying, and quantifying compounds, particularly in complex natural product extracts.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool widely employed for the separation, identification, and quantification of chemical compounds in various matrices advancechemjournal.com, openaccessjournals.com, biomedpharmajournal.org. HPLC has been utilized in the study of lichen substances, including this compound, for its separation and identification anbg.gov.au, britishlichensociety.org.uk. Its ability to provide quantitative information makes it crucial for assessing the concentration of this compound in lichen samples and for quality control purposes drawellanalytical.com. Thin-Layer Chromatography (TLC), a precursor to HPLC, has also been used to analyze this compound, yielding characteristic spots at Rf values of 0.51 and 0.61, which fluoresce under UV light and exhibit specific color reactions with chemical reagents wikipedia.org, anbg.gov.au.

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents a significant advancement in natural product research, offering enhanced sensitivity, selectivity, and comprehensive structural information amazonaws.com, researchgate.net, frontiersin.org, nih.gov. LC-MS allows for the rapid profiling and identification of multiple compounds within complex extracts, such as those from lichens, without the need for prior isolation of individual components frontiersin.org. This hyphenated technique has been instrumental in confirming the presence and aiding in the structural characterization of this compound and other lichen metabolites, providing both separation capabilities and detailed mass spectral data in a single analysis nih.gov, nih.gov.

Biological Activity and Mechanistic Investigations Excluding Clinical Outcomes and Safety

In Vitro Studies on Molecular and Cellular Mechanisms

Research into the effects of lichen depsides on photosynthetic processes reveals a varied activity profile among these compounds. While some depsides are known inhibitors of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants and algae, Nephroarctin has not demonstrated such activity. Studies comparing the inhibitory effects of various lichen depsides on PSII have found that compounds like evernic acid and sphaeosporin exhibit significant inhibitory effects researchgate.nettandfonline.com. In contrast, this compound, alongside atranorin, has been reported to show no inhibitory activity in these assays researchgate.nettandfonline.com. Barbatic acid, another lichen-derived depside, has been observed to inhibit oxygen evolution in spinach thylakoid membranes and affect chlorophyll (B73375) fluorescence parameters, indicating inhibition at both the reducing and oxidizing sides of PSII tandfonline.com. These findings highlight that the capacity to inhibit PSII is not uniform across all lichen depsides, with this compound appearing to lack this specific inhibitory action.

Structure Activity Relationship Sar Studies of Nephroarctin and Analogs

Theoretical Framework of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are founded on the principle that a molecule's biological activity is intrinsically linked to its three-dimensional structure and the physicochemical properties arising from it thieme-connect.comnih.govcabidigitallibrary.org. The core objective is to establish a correlation between variations in chemical structure and corresponding changes in biological effect, whether it be potency, selectivity, or mechanism of action. This relationship can be qualitative, describing which structural features are essential for activity, or quantitative (QSAR), providing mathematical models that predict activity based on molecular descriptors thieme-connect.comcabidigitallibrary.org. SAR studies are crucial for:

Identifying Key Structural Features: Pinpointing the essential functional groups, stereochemistry, and spatial arrangements necessary for interaction with a biological target tandfonline.com.

Optimizing Potency and Selectivity: Guiding the synthesis of analogs with improved efficacy and reduced off-target effects nih.govtandfonline.com.

Understanding Mechanisms of Action: Providing insights into how a molecule interacts with its biological target at a molecular level nih.gov.

Predicting Activity: Developing models to forecast the biological activity of novel, untested compounds thieme-connect.comcabidigitallibrary.org.

The theoretical basis often involves analyzing parameters such as lipophilicity, electronic distribution, steric bulk, and hydrogen bonding potential of different molecular fragments thieme-connect.comcabidigitallibrary.org.

Identification of Pharmacophoric Elements and Structural Determinants of Biological Function

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response tandfonline.commdpi.combioone.organbg.gov.aumdpi.com. Identifying the pharmacophoric elements of Nephroarctin involves understanding which parts of its structure are critical for its observed biological effects.

This compound's structure, (3-Methoxy-2,5,6-trimethylphenyl) 3,5-diformyl-2,4-dihydroxy-6-methylbenzoate researchgate.netindexcopernicus.com, possesses several key features:

Depside Core: The ester linkage connecting the two aromatic rings is a defining characteristic of depsides researchgate.netindexcopernicus.com.

Phenolic Hydroxyl Groups: The presence of hydroxyl groups on the aromatic rings can participate in hydrogen bonding, acting as donors or acceptors researchgate.netindexcopernicus.com.

Aldehyde Groups: The formyl (aldehyde) groups are reactive moieties that can engage in various interactions researchgate.netindexcopernicus.com.

Methyl and Methoxy Substituents: These groups contribute to the lipophilicity and steric profile of the molecule researchgate.netindexcopernicus.com.

While direct experimental SAR studies specifically detailing the contribution of each feature to this compound's activity are limited, general principles suggest that modifications to these groups would significantly impact its biological profile. For instance, altering the position or number of hydroxyl and aldehyde groups, or modifying the ester linkage, could affect receptor binding, solubility, and metabolic stability tandfonline.com. Studies on other lichen depsides have identified specific structural requirements for activities like inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and antiviral effects against Hepatitis C Virus (HCV), often highlighting the importance of phenolic hydroxyls, ester linkages, and the substitution patterns on the aromatic rings plos.orgnih.gov.

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships - QSAR)

Computational methods play a vital role in modern SAR analysis, enabling the prediction and understanding of molecular activity without extensive experimental synthesis.

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish mathematical correlations between the biological activity of a series of compounds and their calculated physicochemical or structural descriptors thieme-connect.comcabidigitallibrary.org. By varying substituents and observing changes in activity, QSAR can predict the activity of new analogs. For this compound, QSAR could involve correlating its activity (if measured) with descriptors such as logP (lipophilicity), molar refractivity, electronic parameters (e.g., Hammett constants for substituents), and topological indices thieme-connect.comcabidigitallibrary.org. Studies have successfully applied QSAR to other lichen compounds, including depsides and depsidones, for predicting activities like antimicrobial or antiviral effects capes.gov.brpublisherspanel.com.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are critical for a molecule's interaction with its biological target tandfonline.commdpi.combioone.organbg.gov.aumdpi.com. Pharmacophore models can be generated from known active ligands or from protein-ligand complex structures. By defining a pharmacophore for this compound, researchers could screen databases for novel compounds with similar features or guide the design of this compound analogs with optimized interactions. Studies have utilized pharmacophore modeling to identify lichen compounds with anti-inflammatory activity nih.govplos.org.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (like this compound) when bound to a protein target, estimating the binding affinity and identifying key interactions nih.govanbg.gov.au. Docking studies can help hypothesize how this compound binds to specific enzymes or receptors, thereby informing SAR studies by suggesting which structural modifications might enhance binding.

While specific QSAR models or pharmacophore hypotheses for this compound are not extensively documented in the literature, the established methodologies provide a robust framework for future investigations.

Illustrative SAR Data for this compound and Analogs

Future Research Trajectories and Interdisciplinary Perspectives

Advancements in Biomimetic and Chemoenzymatic Synthetic Methodologies

While the total synthesis of Nephroarctin was achieved in 1976, involving the condensation of specific phenolic and benzoic acid precursors wikipedia.org, current synthetic routes can be further optimized for efficiency, sustainability, and scalability. Future research should explore biomimetic synthesis strategies that more closely mimic the natural biosynthetic pathways employed by lichens. This could involve identifying and characterizing the enzymes responsible for depside formation and exploring their use in vitro.

Furthermore, chemoenzymatic approaches offer a promising avenue. Enzymes could be employed for specific, challenging bond formations or functional group transformations within the this compound structure, potentially leading to milder reaction conditions, higher selectivity, and reduced waste compared to purely chemical methods. Research could also focus on the synthesis of this compound analogues with modified structures to probe structure-activity relationships and potentially discover compounds with novel or enhanced biological properties. Developing greener synthetic methodologies that minimize solvent use and energy consumption will be crucial for sustainable production.

Discovery of Novel Biological Targets and Elucidation of Undiscovered Mechanisms

This compound is known to play a role in the lichen's defensive mechanisms wikipedia.org. While some studies suggest it may not exhibit direct allelopathic inhibitory activity against other organisms, unlike some other lichen compounds researchgate.nettandfonline.comtandfonline.com, its higher concentration in shaded environments points towards potential roles beyond UV protection, such as herbivore defense wikipedia.org. The precise molecular targets and mechanisms through which this compound exerts these defensive functions remain largely undiscovered.

Interdisciplinary Approaches to Understanding this compound's Role in Lichen Symbiosis and Beyond

Lichens are complex tripartite symbioses, involving a fungus (mycobiont) and one or more photobionts (algae and/or cyanobacteria) wikipedia.org. This compound's presence and concentration patterns within these organisms, varying seasonally with photosynthetic activity wikipedia.org and habitat light levels wikipedia.orgunit.no, suggest it is intricately linked to the symbiotic relationship. Interdisciplinary research is vital to unravel these connections.

Botanists, mycologists, ecologists, and biochemists can collaborate to understand how this compound might mediate communication or resource allocation between the fungal and algal partners. Does it protect the photobiont from environmental stress, or does it play a role in the mycobiont's interaction with the environment? Ecological studies could further investigate its role in deterring herbivores or influencing the lichen's competitive interactions with other organisms in its habitat. Furthermore, exploring whether this compound or similar depsides play analogous roles in other symbiotic systems or plant-microbe interactions could broaden our understanding of natural product functions in biological communities.

Development of Innovative Analytical Platforms for Natural Product Research

The accurate identification and quantification of this compound in complex biological matrices like lichen thalli are essential for research. While traditional methods like Thin-Layer Chromatography (TLC) have been used wikipedia.orgcanada.ca, the development of more sophisticated and high-throughput analytical platforms is crucial for advancing natural product research.

Future efforts should focus on developing and refining advanced chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS), for precise quantification and structural confirmation of this compound and its potential metabolites or degradation products in environmental samples. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced multidimensional techniques, will remain indispensable for detailed structural elucidation of novel analogues or related compounds. Integrating these analytical methods with metabolomic approaches and bioinformatics tools will enable a more comprehensive understanding of this compound's presence, distribution, and metabolic fate within lichens and their ecosystems.

Q & A

Q. What methodologies are recommended for characterizing the structural and physicochemical properties of Nephroarctin?

To ensure reproducibility, combine spectroscopic techniques (e.g., NMR for stereochemical analysis ) and chromatographic methods (e.g., HPLC with mass spectrometry for purity validation ). For novel compounds, provide full spectral data and elemental analysis in the main manuscript, reserving raw datasets for supplementary materials . Cross-reference known compounds with established literature to confirm identity .

Q. How should researchers design initial pharmacological assays to assess this compound’s bioactivity?

Adopt tiered screening:

- In vitro : Use cell-based assays (e.g., enzyme inhibition or receptor-binding studies) with positive/negative controls .

- Dose-response : Include at least five concentrations to establish IC50/EC50 values .

- Validation : Replicate experiments across independent labs to mitigate batch variability . Report statistical methods (e.g., ANOVA with post-hoc tests) and raw data in supplementary files .

Q. What criteria should guide the selection of animal models for this compound’s preclinical studies?

Prioritize models with translational relevance to the target disease (e.g., renal fibrosis models for nephroprotective claims). Justify species, strain, and sample size using power analysis . Include ethical approvals and housing conditions in methods . For comparative studies, use sham-operated or vehicle-treated controls .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Apply contradiction analysis frameworks:

- Source validation : Compare experimental conditions (e.g., cell lines, solvent concentrations) across studies .

- Bias assessment : Evaluate whether conflicting results arise from methodological differences (e.g., assay sensitivity) or biological variability .

- Meta-analysis : Aggregate data from multiple studies using standardized effect-size metrics . Publish negative results to reduce publication bias .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

- Formulation : Test co-administration with bioavailability enhancers (e.g., cyclodextrins) and validate via LC-MS/MS .

- Route-specific profiling : Compare oral, intravenous, and intraperitoneal administration in pharmacokinetic models .

- Tissue distribution : Use radiolabeled this compound with autoradiography to quantify organ-specific accumulation .

Q. How can researchers design robust dose-escalation trials for this compound’s first-in-human studies?

Follow Phase I protocols:

- PICOT framework : Define Population (healthy volunteers), Intervention (dose levels), Comparison (placebo), Outcome (safety/tolerability), and Time (follow-up duration) .

- Safety monitoring : Pre-specify stopping rules for adverse events (e.g., grade ≥3 toxicity) .

- Pharmacokinetic integration : Collect serial blood samples for Cmax and AUC calculations .

Q. What computational approaches are effective for predicting this compound’s off-target effects?

Combine:

- Molecular docking : Screen against databases like ChEMBL for unintended receptor interactions .

- Machine learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatorenal liabilities . Validate predictions with high-content imaging or transcriptomic profiling .

Methodological and Ethical Considerations

Q. How should researchers address reproducibility challenges in this compound studies?

- Pre-registration : Document protocols on platforms like Open Science Framework .

- Data transparency : Share raw spectra, pharmacokinetic curves, and statistical code via repositories .

- Collaborative validation : Engage multi-center consortia to replicate key findings .

Q. What ethical guidelines apply to this compound research involving human biospecimens?

- Informed consent : Specify biospecimen usage in IRB-approved protocols .

- Data anonymization : Remove identifiers from genomic or proteomic datasets .

- Conflict declaration : Disclose funding sources or patents related to this compound .

Data Presentation and Publication

Q. How should contradictory results be presented in a manuscript on this compound?

- Structured discussion : Contrast findings with prior work, emphasizing methodological divergences (e.g., assay sensitivity, model systems) .

- Supplementary tables : Tabulate conflicting data side-by-side with experimental conditions .

- Hypothesis generation : Propose follow-up studies to resolve ambiguities (e.g., knock-in/out models for mechanistic validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.